molecular formula C19H15NO3S B2550611 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide CAS No. 2097898-69-4

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide

Cat. No.: B2550611
CAS No.: 2097898-69-4
M. Wt: 337.39
InChI Key: MATVLJQMMGEJAQ-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and benzofuran moieties. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan and thiophene intermediates: These intermediates can be synthesized through various methods, such as the Paal-Knorr synthesis for furans and the Gewald reaction for thiophenes.

    Coupling of intermediates: The furan and thiophene intermediates are then coupled using a suitable linker, often through a Friedel-Crafts acylation reaction.

    Formation of the benzofuran moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and aldehydes.

    Amidation reaction: Finally, the carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and furans.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and furans.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of organic semiconductors, light-emitting diodes (OLEDs), and other advanced materials.

Comparison with Similar Compounds

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:

    Furan derivatives: Compounds containing the furan ring, known for their aromaticity and reactivity.

    Thiophene derivatives: Compounds with the thiophene ring, often used in medicinal chemistry and materials science.

    Benzofuran derivatives: Compounds with the benzofuran ring, known for their biological activities.

The uniqueness of this compound lies in its combination of these three distinct moieties, which imparts unique chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3S/c21-19(17-11-13-5-1-2-6-15(13)23-17)20-12-14(16-7-3-9-22-16)18-8-4-10-24-18/h1-11,14H,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATVLJQMMGEJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC(C3=CC=CO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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